2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Description
2-(4-Chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group and a 2-hydroxy-2-methyl-4-phenylbutyl side chain. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGOWZDUGBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, with the CAS number 1286699-53-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is , with a molecular weight of 331.8 g/mol. The compound features a chlorophenyl group attached to a hydroxy-substituted butyl chain linked to an acetamide moiety. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClNO2 |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 1286699-53-3 |
The biological activity of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. Similar compounds have demonstrated activities such as:
- Antibacterial : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antiviral : Preliminary studies suggest potential antiviral properties, particularly against viruses like HCV and HBV.
- Anti-inflammatory : The presence of hydroxyl groups may contribute to anti-inflammatory effects.
Case Studies and Research Findings
- Antiviral Activity :
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- In models of inflammation, the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural components of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide play a crucial role in its biological activity:
| Structural Feature | Potential Effect |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and receptor binding |
| Hydroxy Group | May contribute to hydrogen bonding interactions |
| Acetamide Moiety | Essential for biological activity and solubility |
Synthesis
The synthesis of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves multi-step organic reactions:
- Formation of the Acetamide : Reaction between the appropriate chlorinated phenol and acetic anhydride.
- Hydroxymethylation : Introduction of the hydroxy group through selective reduction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide may exhibit significant pharmacological properties. Its structural components suggest potential activity against various diseases, particularly in:
- Cancer Treatment : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound's ability to interact with bacterial cell membranes positions it as a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action likely involves the compound's interaction with specific enzymes or receptors, modulating their activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.
Organic Synthesis
Building Block in Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for:
- Synthesis of Derivatives : The compound can be modified to create a range of derivatives with tailored properties for specific applications.
- Reagent in Chemical Reactions : It can act as a reagent in nucleophilic substitutions or coupling reactions, facilitating the formation of more complex molecules.
Material Science
Development of New Materials
The unique properties of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide make it suitable for application in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its chemical stability and reactivity can be harnessed in formulating advanced coatings or adhesives with specific performance characteristics.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Physicochemical Comparison
Key Observations :
Lower Rf values (e.g., 0.3 in ) correlate with higher polarity, suggesting chromatographic separation challenges.
Thermal Stability :
- Melting points vary significantly: Hydroxy-containing analogs (e.g., 124.9–125.4°C in ) exhibit higher thermal stability than simpler acetamides (e.g., 75°C in ), likely due to hydrogen bonding.
Synthetic Routes :
- Multicomponent reactions (e.g., ) and bromoacetyl bromide-based methods () are common for N-substituted acetamides. The target compound may require similar strategies, leveraging 2-hydroxy-2-methyl-4-phenylbutylamine as a starting material .
Insecticidal Activity :
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, highlighting the role of the 4-chlorophenyl group in bioactivity . The target compound’s hydroxyalkyl chain may modulate toxicity or environmental persistence.
Agrochemical Potential :
Crystallographic and Molecular Packing Behavior
- Intramolecular hydrogen bonds (e.g., C–H···O in ) stabilize molecular conformations. The hydroxyl group in the target compound may form similar interactions, influencing crystal packing and stability .
- Piperazine-containing analogs () exhibit extended hydrogen-bonding networks, which could guide the design of derivatives with improved pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step nucleophilic substitution or condensation reaction. For example, similar chloroacetamide derivatives are synthesized by reacting chlorinated phenylacetic acid derivatives with appropriate amines under reflux in aprotic solvents like dichloromethane or tetrahydrofuran (THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol or ethanol is advised .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress using thin-layer chromatography (TLC) to optimize yield.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Strict adherence to PPE (gloves, lab coat, safety goggles) is mandatory due to potential skin/eye irritation from chlorinated aromatic groups. Use fume hoods for reactions involving volatile solvents. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .
- Key Considerations : Implement emergency protocols for accidental exposure, including immediate rinsing with water and medical consultation for persistent symptoms.
Q. How is the compound structurally characterized post-synthesis?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, O-H stretch ~3200–3600 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation and hydrogen-bonding networks, as demonstrated for analogous chloroacetamides .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) be resolved for this compound?
- Methodology : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in solution). Use variable-temperature NMR to probe conformational flexibility. Compare with computational models (DFT or molecular dynamics simulations) to correlate solution-phase behavior with solid-state X-ray data. For example, intramolecular hydrogen bonds observed in crystallography (e.g., C–H⋯O interactions ) may stabilize specific conformers not dominant in solution .
Q. What strategies mitigate steric hindrance during the synthesis of the 2-hydroxy-2-methyl-4-phenylbutyl sidechain?
- Methodology : Steric hindrance from the branched hydroxyalkyl group can reduce reaction efficiency. Solutions include:
- Using bulky bases (e.g., LDA) to deprotonate the amine and enhance nucleophilicity.
- Employing microwave-assisted synthesis to accelerate reaction kinetics under controlled thermal conditions.
- Optimizing solvent polarity (e.g., DMF for polar aprotic environments) to stabilize transition states.
Q. How does the hydroxyl group in the butyl sidechain influence the compound’s reactivity and stability?
- Methodology : The hydroxyl group introduces hydrogen-bonding capability, affecting solubility and degradation pathways. Conduct stability studies under varying pH and humidity conditions using accelerated aging protocols. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
